molecular formula C13H8F3N3OS B2473275 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 866135-97-9

7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2473275
CAS No.: 866135-97-9
M. Wt: 311.28
InChI Key: FYPSTSHVUHKSPF-UHFFFAOYSA-N
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Description

7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C13H8F3N3OS and its molecular weight is 311.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound and its derivatives can be synthesized using various methods. For instance, one study describes the synthesis of thiadiazolopyrimidine derivatives, highlighting their ease of formation and potential for chemical modifications (Kukaniev et al., 1998). Another research outlines a process involving the reaction of 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one with carbon disulfide and phenyl isothiocyanate (Krasovsky et al., 2002).

  • Chemical Reactions and Derivatives : Research has shown that these compounds can undergo various chemical reactions, leading to the formation of different derivatives. For instance, one study investigates the ring-opening and rearrangement reactions of these compounds (Okabe et al., 1974). Another study demonstrates the convenient synthesis of 2,7-disubstituted derivatives, indicating the flexibility of this compound in chemical synthesis (Tsuji & Takenaka, 1982).

Biological and Pharmacological Activities

  • Anticancer Activity : Some derivatives of this compound exhibit anticancer properties. For example, a study on 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives showed good anticancer activity against human breast and lung cancer cell lines (Gaonkar et al., 2018).

  • Antimicrobial Activity : The synthesis of certain derivatives has demonstrated a broad spectrum of antimicrobial action, suggesting potential applications in developing new antimicrobial drugs (Moradivalikboni et al., 2013).

  • Anti-biofilm Applications : Derivatives of this compound have been used to enhance the protection against biofilms in medical applications. A study incorporated these derivatives into Fe3O4@C18 core-shell nanocoatings, increasing protection against Candida albicans biofilms (Olar et al., 2020).

Biochemical Analysis

Biochemical Properties

The biochemical properties of SMR000126287 are not fully understood yet. It is known that 1,3,4-thiadiazolo derivatives can interact with various enzymes and proteins. For instance, some derivatives have been found to inhibit the STAT3 enzyme, which plays a crucial role in many cellular processes, including cell growth and apoptosis .

Cellular Effects

The cellular effects of SMR000126287 are currently under investigation. Some 1,3,4-thiadiazolo derivatives have shown promising anticancer activity. For example, certain derivatives have demonstrated significant growth inhibition against various cancer cell lines .

Molecular Mechanism

It is believed that 1,3,4-thiadiazolo derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

7-methyl-2-[4-(trifluoromethyl)phenyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3OS/c1-7-6-10(20)19-12(17-7)21-11(18-19)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPSTSHVUHKSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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